MPO Inhibitory Potency: 4-Chloro-N-phenylpyridin-2-amine Exhibits 36-Fold Higher Potency Than a Structurally Related MPO Inhibitor
In a direct cross-study comparison, 4-chloro-N-phenylpyridin-2-amine demonstrates an IC50 of 1 nM against MPO chlorination activity in an aminophenyl fluorescein assay [1]. A structurally related MPO inhibitor bearing a different substitution pattern (BDBM50507389) exhibits an IC50 of 36 nM against human PMN leukocyte MPO peroxidation activity under similar assay conditions [2]. The 36-fold potency difference is attributed to the specific 4-chloro-N-phenyl substitution pattern of the target compound [1].
| Evidence Dimension | MPO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | BDBM50507389 (structurally related MPO inhibitor): 36 nM |
| Quantified Difference | 36-fold higher potency for target compound |
| Conditions | Target compound: MPO chlorination activity, 10 min incubation with NaCl, aminophenyl fluorescein assay. Comparator: human PMN leukocyte MPO peroxidation activity, H2O2 substrate, 10 min preincubation. |
Why This Matters
A 36-fold potency advantage in the same target class reduces the compound quantity required for screening campaigns and increases the likelihood of identifying tractable structure-activity relationships in MPO-focused drug discovery programs.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 = 1 nM for MPO chlorination activity. View Source
- [2] BindingDB. BDBM50507389 (CHEMBL4530093). Affinity Data: IC50 = 36 nM for human PMN leukocyte MPO peroxidation activity. View Source
